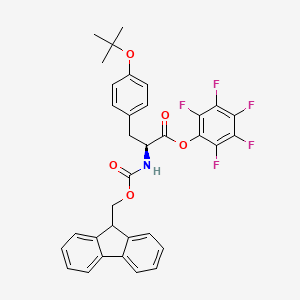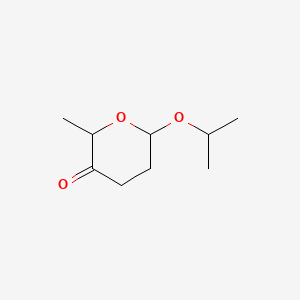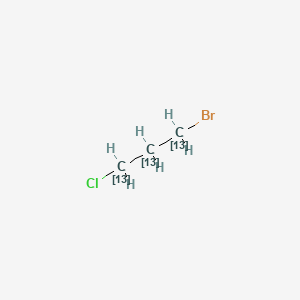![molecular formula C30H42 B571588 1-(2-Ethylhexyl)-4-[2-[4-(2-ethylhexyl)phenyl]ethynyl]benzene CAS No. 850804-47-6](/img/structure/B571588.png)
1-(2-Ethylhexyl)-4-[2-[4-(2-ethylhexyl)phenyl]ethynyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Ethylhexyl)-4-[2-[4-(2-ethylhexyl)phenyl]ethynyl]benzene, commonly known as “2-EH-4-EEB”, is a type of polycyclic aromatic hydrocarbon (PAH) that has been studied for its potential applications in various scientific research areas. PAHs are a class of organic compounds that contain two or more aromatic rings and are formed from the incomplete combustion of organic materials. 2-EH-4-EEB is a type of PAH that has been extensively studied due to its wide range of applications in scientific research.
Scientific Research Applications
2-EH-4-EEB has been studied for its potential applications in various scientific research areas. It has been studied as a potential biomarker for exposure to air pollution, as well as for its potential role in the development of cancer. It has also been studied for its potential use as a drug delivery system and for its potential applications in the field of nanotechnology.
Mechanism Of Action
The mechanism of action of 2-EH-4-EEB is not fully understood. However, it is believed to interact with various biological molecules, such as proteins, receptors, and enzymes. This interaction is thought to be involved in the biochemical and physiological effects of 2-EH-4-EEB.
Biochemical and Physiological Effects
2-EH-4-EEB has been shown to have a number of biochemical and physiological effects. It has been shown to have an inhibitory effect on the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other chemicals. It has also been shown to have an inhibitory effect on the activity of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter levels in the brain. In addition, 2-EH-4-EEB has been shown to have an anti-inflammatory effect, and has been shown to reduce the production of pro-inflammatory cytokines.
Advantages And Limitations For Lab Experiments
2-EH-4-EEB has a number of advantages and limitations when used in lab experiments. One advantage is that it is relatively easy to synthesize and is relatively stable in solution. Additionally, it has a low toxicity profile, making it a safe compound to use in experiments. However, it is also important to note that 2-EH-4-EEB is a highly lipophilic compound, which can make it difficult to dissolve in aqueous solutions. Additionally, it can be difficult to accurately measure the concentration of 2-EH-4-EEB in solution due to its low solubility.
Future Directions
There are a number of potential future directions for research on 2-EH-4-EEB. One potential direction is to further investigate its potential applications in nanotechnology, as well as its potential role in drug delivery. Additionally, further research could be conducted on its potential role in the development of cancer, as well as its potential use as a biomarker for air pollution exposure. Additionally, further research could be conducted on its biochemical and physiological effects, as well as its potential toxicity. Finally, further research could be conducted on the synthesis of 2-EH-4-EEB, in order to improve its solubility and make it easier to measure its concentration in solution.
Synthesis Methods
2-EH-4-EEB is typically synthesized through a reaction between 2-ethylhexyl bromide and 1,4-diethynylbenzene. This reaction is generally conducted in an inert atmosphere and requires the use of an appropriate catalyst, such as palladium or nickel. The reaction is typically carried out at a temperature of between 80°C and 120°C, and can be completed in a few hours. The resulting product is a white solid with a melting point of 75°C.
properties
IUPAC Name |
1-(2-ethylhexyl)-4-[2-[4-(2-ethylhexyl)phenyl]ethynyl]benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H42/c1-5-9-11-25(7-3)23-29-19-15-27(16-20-29)13-14-28-17-21-30(22-18-28)24-26(8-4)12-10-6-2/h15-22,25-26H,5-12,23-24H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMYPKOBAJIFVQO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CC1=CC=C(C=C1)C#CC2=CC=C(C=C2)CC(CC)CCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H42 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1''-(1,2-Ethynediyl)bis[4-(2-ethylhexyl)benzene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![5-Oxo-3,4,6,10-tetraaza-tricyclo[6.3.1.02,6]dodec-2-ene-10-carboxylic acid tert-butyl ester](/img/structure/B571525.png)

